1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)
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Overview
Description
1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) is a complex organic compound characterized by its unique structure, which includes multiple naphthyridine rings and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 2,6-dichlorophenyl derivatives and naphthyridine precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in the synthesis of high-performance polymers.
Bromine Compounds: Compounds containing bromine, known for their reactivity and use in various chemical reactions.
Uniqueness
1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in multiple fields. Its combination of naphthyridine rings and dichlorophenyl groups provides distinct properties that differentiate it from other similar compounds.
Biological Activity
1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)], also known by its CAS number 1330583-69-1, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the naphthyridine class of heterocycles, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is C16H12Cl2N2O2, with a molecular weight of approximately 351.19 g/mol. The structural features include:
- Naphthyridine core : Imparts unique electronic properties.
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
- Hydroxyl groups : Potential sites for hydrogen bonding and interaction with biological targets.
Antidiabetic Properties
Research has indicated that derivatives of naphthyridines exhibit significant antidiabetic effects. A study highlighted the potential of naphthyridine derivatives to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The compound was shown to activate AMPK pathways, which play a crucial role in glucose metabolism and energy homeostasis .
Antimicrobial Activity
Naphthyridine derivatives have demonstrated antimicrobial properties against various pathogens. In vitro studies revealed that 1,8-naphthyridin-2(1H)-one exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Effects
Several studies have explored the anticancer potential of naphthyridine derivatives. The compound showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
The biological activity of 1,8-naphthyridin-2(1H)-one is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its antidiabetic effects.
- DNA Intercalation : The planar structure allows for intercalation into DNA strands, disrupting replication processes in cancer cells.
- Receptor Modulation : Potential interactions with specific receptors involved in inflammation and immune responses.
Case Study 1: Antidiabetic Efficacy
A study conducted on diabetic rats treated with 1,8-naphthyridin-2(1H)-one showed a significant reduction in fasting blood glucose levels compared to the control group. The treatment group also exhibited improved lipid profiles and enhanced insulin sensitivity.
Case Study 2: Antimicrobial Activity
In a comparative study against standard antibiotics, 1,8-naphthyridin-2(1H)-one demonstrated superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antimicrobial agents.
Data Summary
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)-(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)methyl]-4-hydroxy-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N4O4/c24-12-6-1-7-13(25)14(12)15(16-18(30)10-4-2-8-26-20(10)28-22(16)32)17-19(31)11-5-3-9-27-21(11)29-23(17)33/h1-9,15H,(H2,26,28,30,32)(H2,27,29,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHOGDNTTVTWLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C2=C(C3=C(NC2=O)N=CC=C3)O)C4=C(C5=C(NC4=O)N=CC=C5)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.